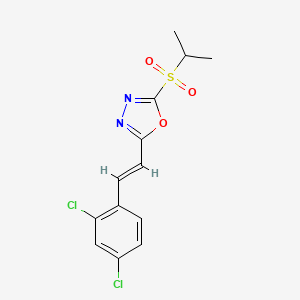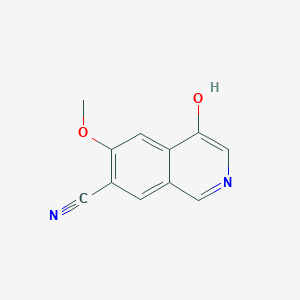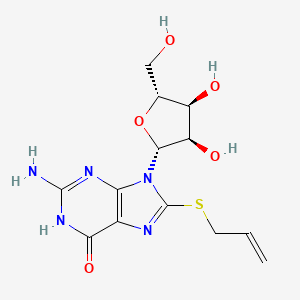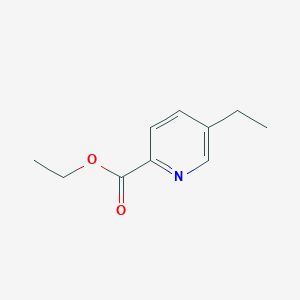
Antibacterial agent 31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 31 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the compound’s antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and efficiency. Quality control measures are also implemented to ensure that the final product meets the required standards for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies exploring new synthetic routes and reaction mechanisms.
Biology: Researchers use it to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: this compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of antibacterial agent 31 involves targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the formation of the cell wall, inhibiting their activity and leading to cell lysis. This compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects. The molecular targets include enzymes like transpeptidases and topoisomerases, which are crucial for bacterial survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Penicillin: Like antibacterial agent 31, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound also interferes with bacterial DNA replication but belongs to a different class of antibiotics.
Vancomycin: Similar to this compound, vancomycin targets cell wall synthesis but is used primarily for gram-positive bacteria.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its unique chemical structure allows it to bind to multiple bacterial targets, reducing the likelihood of resistance development. Additionally, its synthetic versatility enables the creation of various derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C13H12Cl2N2O3S |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-propan-2-ylsulfonyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8(2)21(18,19)13-17-16-12(20-13)6-4-9-3-5-10(14)7-11(9)15/h3-8H,1-2H3/b6-4+ |
InChI-Schlüssel |
CLHYIHRJYYAGJJ-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)S(=O)(=O)C1=NN=C(O1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=NN=C(O1)C=CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)


